molecular formula C14H13N5 B10906913 2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole

2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B10906913
M. Wt: 251.29 g/mol
InChI Key: LTAAXTFCJPUHRK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that features both pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation of 6-methyl-2-pyridinecarbaldehyde with 2-(1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-2-PYRIDINECARBALDEHYDE 2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is unique due to its dual functionality, combining the properties of both pyridine and benzimidazole rings. This dual functionality enhances its reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H13N5/c1-10-5-4-6-11(16-10)9-15-19-14-17-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H2,17,18,19)/b15-9+

InChI Key

LTAAXTFCJPUHRK-OQLLNIDSSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=NC(=CC=C1)C=NNC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.